molecular formula C12H14O6 B1335693 2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid CAS No. 812642-68-5

2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid

Cat. No. B1335693
M. Wt: 254.24 g/mol
InChI Key: ZZTPVGFRGWPXEF-UHFFFAOYSA-N
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Description

2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid (FDPA) is a formylated phenoxypropanoic acid that has been increasingly studied for its potential applications in both scientific research and industry. FDPA is an important organic compound due to its ability to be used as a starting material for the synthesis of a variety of compounds. In addition, FDPA has been studied for its potential medical applications, such as its anti-inflammatory and anti-oxidant properties.

Scientific Research Applications

  • Synthesis of Linkers and Resins for Solid-Phase Synthesis 2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid is a key intermediate in the preparation of the BAL family of acid-labile linkers and resins, which are crucial in solid-phase synthesis for peptides and non-peptides. A scalable procedure for its preparation and incorporation into linkers and resins has been developed, demonstrating its significance in the field of combinatorial chemistry and drug discovery (Jin et al., 2001).

  • Application in Reductive Amination Reaction The compound has been applied in the Multipin™ method of solid-phase synthesis, specifically in the reductive amination and cleavage of linkers. This demonstrates its broad applicability to a range of primary amines, showcasing its versatility in chemical synthesis (C. Bui et al., 2004).

  • Optically Pure Compound Synthesis It plays a role in the preparation of optically pure compounds. For instance, (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid has been prepared in optically pure form, highlighting its importance in the synthesis of chiral molecules (N. J. O'reilly et al., 1990).

  • Photoreactions and Photochromic Applications Its derivative, a photochromic diarylethene with a formyl group, has been used as a colorimetric sensor for cysteine/homocysteine, indicating its potential in the development of selective sensors based on its photochromic properties (C. Zheng et al., 2013).

  • Antioxidant Activity Studies Derivatives of this compound have been studied for their antioxidant activity, which is significant for developing new therapeutic agents with potential antioxidant properties (Dmitro V. Dovbnya et al., 2022).

  • Investigation in Proton-Transfer-Reaction Mass Spectrometry This compound's derivatives have been studied for their role in the sensitive detection of acetic and formic acid using proton-transfer-reaction mass spectrometry, which is crucial for environmental monitoring and analytical chemistry applications (M. Baasandorj et al., 2014).

properties

IUPAC Name

2-(4-formyl-2,6-dimethoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-7(12(14)15)18-11-9(16-2)4-8(6-13)5-10(11)17-3/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTPVGFRGWPXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407275
Record name 2-(4-formyl-2,6-dimethoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid

CAS RN

812642-68-5
Record name 2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=812642-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-formyl-2,6-dimethoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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